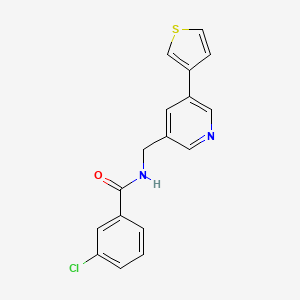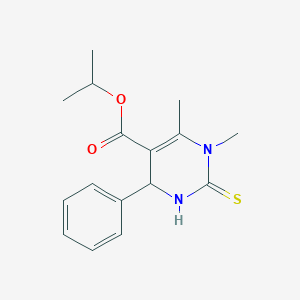
3,4-Dimethyl-6-phenyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid propan-2-yl ester
説明
Molecular Structure Analysis
The molecular structure of this compound includes a dihydropyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a phenyl group attached to one of the carbon atoms, a sulfanylidene group (=S) attached to another carbon atom, and a carboxylic acid ester group attached to a third carbon atom.科学的研究の応用
Structural Analysis and Synthesis
V-Shaped Structure Analysis : A study by Shang et al. (2012) focused on a pyrimidine derivative closely related to the compound . They found that the molecule exhibited a V-shaped structure with the phenyl and pyrimidine rings forming a significant dihedral angle. This insight aids in understanding the spatial arrangement of similar compounds (Shang, Tao, Ha, & Yu, 2012).
Synthesis and Characterization : Nagarajaiah and Begum (2015) synthesized similar compounds via base-catalyzed cyclocondensation. Their research provides valuable information on the synthesis routes and characterization of such compounds, which is crucial for further exploration and application (Nagarajaiah & Begum, 2015).
Novel Ester Synthesis : Hanzawa et al. (2012) worked on synthesizing novel esters containing a tetrahydropyran ring from related carboxylic acids. Their methodologies could be relevant for developing new derivatives of the specified compound (Hanzawa, Hashimoto, Kasashima, Takahashi, Mino, Sakamoto, & Fujita, 2012).
Intramolecular Cyclization Study : The work of Remizov, Pevzner, and Petrov (2019) on intramolecular cyclization provides insights that could be applied to the synthesis and modification of the compound , enhancing our understanding of its chemical behavior (Remizov, Pevzner, & Petrov, 2019).
Biological Applications
Antifilarial Activity : Singh et al. (2008) synthesized a series of 2-sulfanyl-6-methyl-1,4-dihydropyrimidines that showed promising antifilarial activity. This indicates potential biological applications for the specified compound in treating parasitic infections (Singh, Mishra, Saxena, Yadav, Maulik, Sahoo, Gaur, Murthy, & Tripathi, 2008).
Hydrogen Bonding and Crystal Structure : Sarojini, Yathirajan, Hosten, Betz, and Glidewell (2015) examined sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives, focusing on their hydrogen bonding and crystal structure. Such studies are crucial for understanding the compound's interactions at the molecular level, which can inform its applications in drug design and development (Sarojini, Yathirajan, Hosten, Betz, & Glidewell, 2015).
将来の方向性
Given the interest in dihydropyrimidine derivatives for their potential biological activities, future research could explore the biological activity of this specific compound. This could include testing its activity against various types of cancer cells, microbes, etc., as well as studying its potential antioxidant activity .
特性
IUPAC Name |
propan-2-yl 3,4-dimethyl-6-phenyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-10(2)20-15(19)13-11(3)18(4)16(21)17-14(13)12-8-6-5-7-9-12/h5-10,14H,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSOWXJJZQEWFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1C)C2=CC=CC=C2)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-6-phenyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid propan-2-yl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



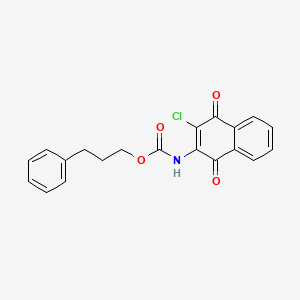
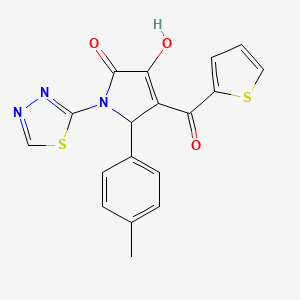
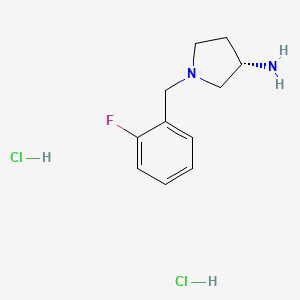
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2449226.png)
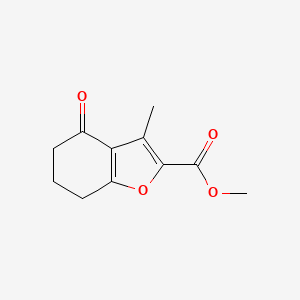
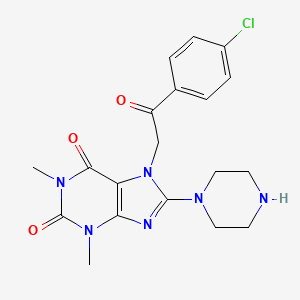
![5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B2449229.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2449231.png)
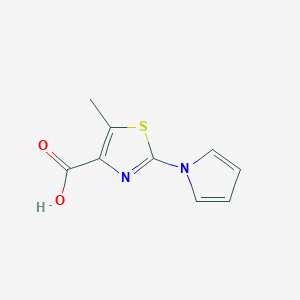
![ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride](/img/structure/B2449234.png)
![2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2449236.png)
![tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate](/img/no-structure.png)
